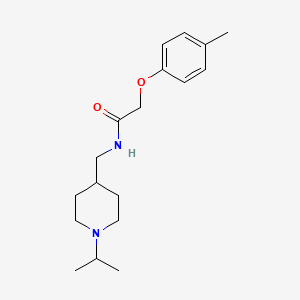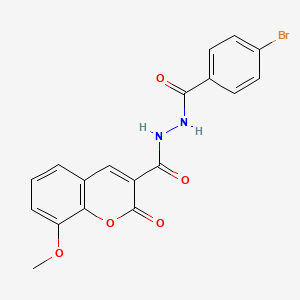
4-bromo-N'-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N'-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide is a useful research compound. Its molecular formula is C18H13BrN2O5 and its molecular weight is 417.215. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds similar to N'-(4-bromobenzoyl)-8-methoxy-2-oxochromene-3-carbohydrazide, such as hydrazide-hydrazones of methoxybenzoic and tert-butylbenzoic acid, have shown promising antibacterial activity against Bacillus spp., exhibiting higher efficacy than some commonly used antibiotics like cefuroxime or ampicillin (Popiołek & Biernasiuk, 2016). Additionally, Schiff base compounds derived from N'-substituted benzohydrazide have demonstrated significant antibacterial, antifungal, and antioxidant activities, suggesting a potential for broad-spectrum antimicrobial applications (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Corrosion Inhibition
Studies involving Density Functional Theory (DFT) modeling and Monte Carlo simulations have assessed the performance of carbohydrazide Schiff bases as corrosion inhibitors for steel in acidic media. These studies reveal that such compounds can effectively inhibit corrosion, providing a protective layer on the metal surface (Obot, Kaya, Kaya, & Tüzün, 2016).
Nonlinear Optical Properties
Research into compounds with structures similar to N'-(4-bromobenzoyl)-8-methoxy-2-oxochromene-3-carbohydrazide has uncovered potential applications in nonlinear optics. For instance, novel 1,3,4-oxadiazole derivatives have been synthesized and characterized for their optical nonlinearity, showing promise for applications in optoelectronics due to their optical limiting behavior at certain wavelengths (Chandrakantha, Isloor, Philip, Mohesh, Shetty, & Vijesh, 2011).
Potential Antidiabetic, Antifungal, and Anticancer Activities
Several studies have investigated the biological activities of compounds structurally related to N'-(4-bromobenzoyl)-8-methoxy-2-oxochromene-3-carbohydrazide, indicating potential antidiabetic, antifungal, and anticancer properties. For example, molecular docking studies suggest that certain Schiff bases may act as anti-diabetic agents by interacting with specific proteins (Karrouchi, Brandán, Sert, Karbane, Radi, Ferbinteanu, Garcia, & Ansar, 2021). Novel oxadiazole-carbohydrazides have also been reported as prospective antifungal agents potentially targeting succinate dehydrogenase, offering a new avenue for agricultural antifungal solutions (Wu, Shao, Zhu, Long, Liu, Wang, Li, & Yang, 2019).
Direcciones Futuras
The future directions for the study of “N’-(4-bromobenzoyl)-8-methoxy-2-oxochromene-3-carbohydrazide” could involve further exploration of its synthesis, characterization, and potential applications. Indole derivatives, which are structurally similar, have been found to possess various biological activities and have immense potential to be explored for newer therapeutic possibilities .
Propiedades
IUPAC Name |
N'-(4-bromobenzoyl)-8-methoxy-2-oxochromene-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O5/c1-25-14-4-2-3-11-9-13(18(24)26-15(11)14)17(23)21-20-16(22)10-5-7-12(19)8-6-10/h2-9H,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKBSYFZQQGFER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
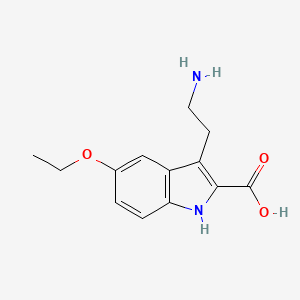



![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide](/img/structure/B2645001.png)
![3-(2-ethoxyethyl)-8-(2-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
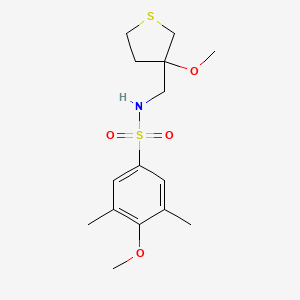
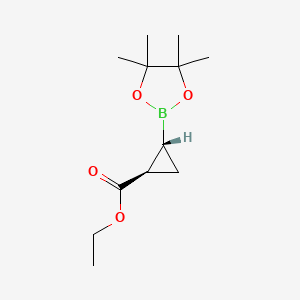
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(tert-butyl)benzamide](/img/structure/B2645008.png)
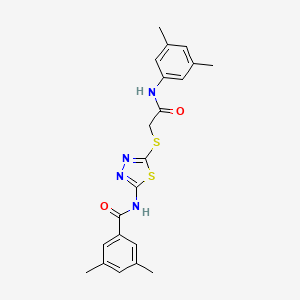
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2645010.png)
![N-(2-chlorobenzyl)-2-(1,5-dioxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2645015.png)
![ETHYL {[2-(MORPHOLIN-4-YL)ETHYL]CARBAMOYL}FORMATE](/img/structure/B2645016.png)
